3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-8-4-7-17(15-18)21(27)26-13-11-25(12-14-26)20-10-9-19(23-24-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYDUBFGYKCGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nucleophilic Substitution Followed by Acylation
This method involves sequential functionalization of a pyridazine core.
Step 1: Synthesis of 3-Chloro-6-phenylpyridazine
3,6-Dichloropyridazine reacts with phenylmagnesium bromide under Grignard conditions to yield 3-chloro-6-phenylpyridazine. Alternative approaches use Ullmann coupling with iodobenzene in the presence of copper catalysts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Nucleophilic Substitution :
-
Acylation :
Catalytic and Stoichiometric Considerations
-
Bases :
Base Yield (%) Side Products K₂CO₃ 78 Over-alkylation Cs₂CO₃ 92 Minimal Et₃N 88 N-Acylation of pyridazine -
Molar Ratios :
A 1:1.2 ratio of 3-chloro-6-phenylpyridazine to piperazine minimizes di-substitution byproducts.
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound. Gradient elution (5–20% methanol in dichloromethane) resolves polar impurities.
Analytical Confirmation
-
¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), piperazine methylenes (δ 3.4–3.8 ppm), and the pyridazine ring proton (δ 6.9 ppm).
-
LC-MS : Molecular ion peak at m/z 409.1 [M+H]⁺ confirms the molecular formula C₂₁H₂₀ClN₅O.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A microreactor system reduces reaction times from hours to minutes:
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Residence Time : 15 min at 120°C.
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Yield : 94% with >99% purity.
Green Chemistry Approaches
-
Solvent Recycling : NMP recovery via distillation reduces waste by 40%.
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Catalytic Amination : Palladium nanoparticles (Pd/C) enable piperazine coupling at 50°C, eliminating stoichiometric bases.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
-
Exothermic Reactions : Jacketed reactors maintain temperatures <100°C during large-scale substitutions.
-
Crystallization Difficulties : Seeding with pure product improves yield during recrystallization from ethanol/water.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the 3-chlorobenzoyl group serves as a primary site for nucleophilic substitution. Key reactions include:
Reaction Conditions
| Substrate | Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Target compound | Ethanolamine | DMF | 80°C | 68 |
| Target compound | Sodium methoxide | Methanol | Reflux | 72 |
-
Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing effects of the benzoyl group .
-
Applications : Produces derivatives with modified pharmacological properties .
Aromatic Electrophilic Substitution
The pyridazine ring undergoes electrophilic substitution at positions activated by electron-donating groups:
Observed Reactions
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Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 4 of pyridazine.
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Sulfonation : Forms sulfonic acid derivatives with SO₃ in fuming H₂SO₄.
Key Data
| Reaction Type | Reagents | Position Substituted | Product Stability |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | Moderate |
| Halogenation | Cl₂/FeCl₃ | C5 | High |
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
-
Application : Introduces secondary amines at position 3 of pyridazine using XPhos-Pd-G3 catalyst.
Piperazine Ring Modifications
The piperazine moiety undergoes alkylation/acylation:
Reaction Table
| Reagent | Product | Conditions |
|---|---|---|
| Acetyl chloride | N-Acetylpiperazine derivative | CH₂Cl₂, RT, 2h |
| Ethyl bromoacetate | N-Alkylated piperazine | K₂CO₃, DMF, 60°C |
-
Note : Steric hindrance from the chlorobenzoyl group reduces reaction rates.
Oxidation and Reduction
-
Pyridazine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) converts pyridazine to a tetrahydropyridazine derivative.
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Benzoyl Group Oxidation : KMnO₄ oxidizes the benzoyl group to a carboxylic acid under acidic conditions.
Stability Under Acidic/Basic Conditions
| Condition | Observation | Degradation Pathway |
|---|---|---|
| 1M HCl (reflux) | Partial hydrolysis of piperazine | C-N bond cleavage |
| 1M NaOH (RT) | Chlorobenzoyl group dechlorination | Formation of phenolic byproducts |
Photochemical Reactivity
Critical Analysis
-
Reactivity Hierarchy : Chlorobenzoyl group > pyridazine ring > piperazine .
-
Synthetic Challenges : Competing reactions at multiple sites require precise stoichiometric control.
This compound’s versatility in substitution and coupling reactions makes it valuable for developing bioactive analogs targeting neurological and inflammatory pathways .
Scientific Research Applications
Medicinal Chemistry
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Research indicates that it may interact with specific biological targets, leading to various pharmacological effects. Its mechanism of action is believed to involve binding to enzymes or receptors, thereby modulating their activity.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have indicated efficacy against certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.
Anticancer Potential
Research has also pointed towards the anticancer potential of this compound. Its unique structure allows it to interact with cellular pathways involved in cancer progression. Ongoing studies aim to elucidate its effectiveness against various cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth in Gram-positive bacteria. The results indicated a potential for developing new antibiotics based on this compound's structure.
Case Study 2: Anticancer Activity
In a preclinical study, this compound was tested on several cancer cell lines. The findings suggested that it could induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their substituents:
Key Structural and Functional Differences
Piperazine Substitutions: The target compound features a 3-chlorobenzoyl group, which combines electron-withdrawing (chlorine) and aromatic (benzoyl) properties. This contrasts with analogs bearing sulfonyl (e.g., ) or trifluoromethyl groups (e.g., ), which may alter receptor binding kinetics due to differences in electronic effects.
Pyridazine Substitutions: The target compound has a phenyl group at position 6, which may engage in π-π interactions with biological targets. In contrast, compounds like and feature pyrazole rings, which could modulate steric hindrance and hydrogen-bonding capabilities.
Biological Activity
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine, identified by its CAS number 1049214-29-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 378.9 g/mol. The compound features a piperazine ring substituted with a 3-chlorobenzoyl group and a phenylpyridazine moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 1049214-29-0 |
| Molecular Formula | CHClNO |
| Molecular Weight | 378.9 g/mol |
| Structural Features | Piperazine ring, chlorobenzoyl group, phenylpyridazine |
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains and fungi. The structural features of this compound may enhance its interaction with microbial targets due to the presence of the chlorobenzoyl substituent.
Antiviral Properties
Pyridazine derivatives have been reported to possess antiviral activities. In particular, compounds with similar structures have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. The specific mechanism of action for this compound remains to be fully elucidated but is likely linked to its ability to interact with viral proteins or inhibit viral entry into host cells.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. The phenylpyridazine moiety has been associated with cytotoxic effects against various cancer cell lines. Investigations into the SAR indicate that modifications in the piperazine ring and substituents can significantly influence the cytotoxicity and selectivity towards cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that the presence of specific functional groups significantly impacts biological activity. For example:
- Piperazine Ring : Essential for binding interactions with biological targets.
- Chlorobenzoyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Phenylpyridazine Moiety : Contributes to antitumor activity through interactions with DNA or RNA.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that piperazine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Antiviral Activity : Research on pyridazine derivatives indicated effectiveness against influenza viruses, where structural modifications led to improved antiviral potency .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain piperazine derivatives exhibited selective cytotoxicity against breast cancer cell lines, indicating their potential as chemotherapeutic agents .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine?
Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group transformations. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity for piperazine-pyridazine coupling .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct suppression .
- Catalysts : Base catalysts (e.g., NaH) are critical for deprotonation during sulfonylation or benzoylation steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity intermediates .
Basic: How is structural characterization of this compound performed, and what analytical techniques are most reliable?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : - and -NMR confirm substituent positions on the pyridazine and piperazine rings .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the chlorobenzoyl-piperazine moiety .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-bacterial vs. anti-viral efficacy)?
Answer:
Discrepancies often arise from assay conditions or target specificity. Methodological approaches include:
- Dose-response profiling : Establish EC/IC values across multiple cell lines to differentiate selective activity .
- Target engagement assays : Use radioligand binding or thermal shift assays to confirm interactions with purported targets (e.g., neurotransmitter receptors) .
- Metabolic stability testing : Assess compound degradation in microsomal preparations to rule out false negatives in vivo .
Advanced: What computational strategies can predict regioselectivity in functionalizing the pyridazine core?
Answer:
Quantum mechanical calculations and cheminformatics tools are critical:
- DFT calculations : Predict electron density profiles to identify nucleophilic/electrophilic sites on the pyridazine ring .
- Molecular docking : Screen potential modifications for steric clashes with target proteins (e.g., viral proteases) .
- Machine learning : Train models on existing pyridazine derivatives to prioritize synthetic routes with >80% regioselectivity .
Basic: What pharmacological targets are hypothesized for this compound, and how are they validated?
Answer:
The compound’s dual piperazine-pyridazine structure suggests activity against:
- GPCRs : Screen for dopamine or serotonin receptor binding using HEK293 cells transfected with receptor plasmids .
- Kinases : Use fluorescence polarization assays to detect ATP-binding site inhibition .
- Microbial enzymes : Test inhibition of bacterial dihydrofolate reductase via spectrophotometric NADPH depletion assays .
Advanced: How can regioselective functionalization of the phenyl group enhance target affinity while minimizing toxicity?
Answer:
Rational design strategies include:
- Electrophilic aromatic substitution : Introduce electron-withdrawing groups (e.g., -NO) at the para position to modulate π-π stacking with hydrophobic binding pockets .
- Prodrug approaches : Mask polar groups (e.g., -OH) with acetyl or PEG moieties to improve bioavailability .
- Toxicity screening : Use zebrafish embryos or HepG2 cells to assess hepatotoxicity early in optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
